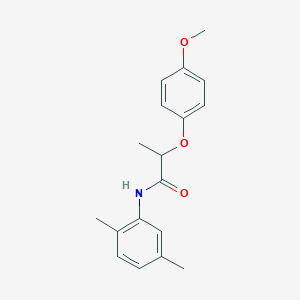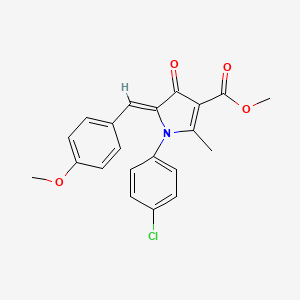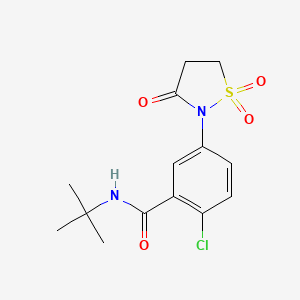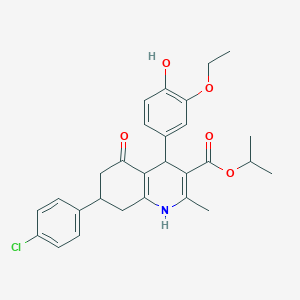
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide, also known as dimesna, is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It is a sulfhydryl compound that has shown to have antioxidant and cytoprotective properties.
Wirkmechanismus
Dimesna exerts its cytoprotective effect by scavenging free radicals and reducing the formation of toxic metabolites of anticancer drugs. It also enhances the glutathione system, which plays a crucial role in detoxification processes. Dimesna has been shown to inhibit the formation of acrolein, a toxic metabolite of ifosfamide, by forming a stable adduct with it. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have anti-inflammatory properties, which may contribute to its cytoprotective effect.
Biochemical and Physiological Effects:
Dimesna has been shown to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide, by reducing the formation of toxic metabolites and scavenging free radicals. It has also been shown to reduce oxidative stress and inflammation, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna has a low toxicity profile and is generally well-tolerated by patients.
Vorteile Und Einschränkungen Für Laborexperimente
Dimesna has several advantages for lab experiments, including its cytoprotective effect and antioxidant properties. It is also easy to synthesize and has a low toxicity profile. However, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has some limitations, including its potential to interfere with the efficacy of anticancer drugs by reducing their toxicity. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide may have different effects depending on the type of cancer and the stage of the disease.
Zukünftige Richtungen
There are several future directions for the research on 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide. One potential direction is to investigate the use of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide in combination with other cytoprotective agents to enhance its efficacy. Another direction is to investigate the potential of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide as a therapeutic agent for oxidative stress-related diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Conclusion:
Dimesna is a synthetic organic compound that has been extensively studied for its therapeutic potential in various medical fields. It has a cytoprotective effect and antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases. Dimesna is easy to synthesize and has a low toxicity profile. However, further research is needed to understand the mechanism of action of 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide and its potential side effects.
Synthesemethoden
Dimesna can be synthesized by reacting 2,3-dimethoxybenzoyl chloride with thiosemicarbazide in the presence of sodium hydroxide and then oxidizing the resulting compound with hydrogen peroxide. The final product is obtained by recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
Dimesna has been extensively studied for its therapeutic potential in various medical fields, including oncology, nephrology, and urology. It is used as a cytoprotective agent in chemotherapy to reduce the toxicity of anticancer drugs, such as ifosfamide and cyclophosphamide. It is also used in the treatment of radiation-induced cystitis and hemorrhagic cystitis. In addition, 4-(2,3-dimethoxyphenyl)-1,2,5-thiadiazolidin-3-imine 1,1-dioxide has been shown to have antioxidant properties, making it a potential therapeutic agent for oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3-(2,3-dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O4S/c1-16-7-5-3-4-6(9(7)17-2)8-10(11)13-18(14,15)12-8/h3-5,8,12H,1-2H3,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKDMAKTYKHLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2C(=NS(=O)(=O)N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)-1,1-dioxo-2,3-dihydro-1,2,5-thiadiazol-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![{1-[4-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B5202721.png)



![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)


![1-benzyl-5-[(sec-butylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5202761.png)
![(cyclopropylmethyl){[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}propylamine](/img/structure/B5202768.png)



![N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5202806.png)